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Compound of Interest |
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Compound Name: Methylphenylsulfonamido)benzoic
acid

Cat. No.: B1363175
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An In-depth Technical Guide to 4-(4-Methylphenylsulfonamido)benzoic Acid: Properties,
Synthesis, and Characterization

Introduction

4-(4-Methylphenylsulfonamido)benzoic acid, also known by its synonym N-(4-
Carboxyphenyl)-p-toluenesulfonamide, is a sulfonamide derivative of significant interest to the
scientific community. As a bifunctional molecule, it incorporates a carboxylic acid group and a
sulfonamide linkage, making it a valuable building block in organic synthesis and medicinal
chemistry. Its structural framework is analogous to N-protected amino acids, which are
fundamental in peptide chemistry and drug design.[1] The sulfonamide moiety itself is a well-
established pharmacophore, famously present in antibacterial sulfa drugs and various classes
of enzyme inhibitors.[2]

This guide serves as a technical resource for researchers, chemists, and drug development
professionals, providing a comprehensive overview of the compound's properties, a detailed,
field-proven synthesis protocol, and an analysis of its structural characteristics. The content is
grounded in authoritative data to ensure scientific integrity and practical applicability.

Physicochemical and Structural Properties
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The fundamental identity and characteristics of a compound are critical for its application. 4-(4-
Methylphenylsulfonamido)benzoic acid is a well-characterized, crystalline solid under
standard conditions. Its key identifiers and computed properties are summarized below,
providing a foundational dataset for experimental design.

Table 1: Core Properties and ldentifiers

Property Value Source
CAS Number 37028-85-6 [3]
Molecular Formula C14H13NO4S [3]
Molecular Weight 291.33 g/mol

4-{[(4-
IUPAC Name methylphenyl)sulfonyllamino}b

enzoic acid

ZEUVKKKFDVRMIM-

INChl Key

UHFFFAOYSA-N
Polar Surface Area (PSA) 91.85 A2
LogP 3.6478

-~ Sealed in a dry environment,
Storage Conditions [3]
Room Temperature

graph "chemical structure" {
layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define atom nodes
Cl [label="C"];
C2 [label="C"];
C3 [label="C"];
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C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N1 [label="N"];
S1 [label="S"];
01 [label="0"1;
02 [label="0"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C1l1l [label="C"];
Cl12 [label="C"];
C13 [label="C"];
03 [label="0"];
04 [label="0"];
H1 [label="H"];
C14 [label="CHs3"];

// Benzoic acid ring

Cl -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
Cl -- NI;

C4 -- C13;

C13 -- 03; C13 -- 04;

// Sulfonamide bridge

N1 -- SI1;
N1 -- HI1;
S1 -- 01; S1 -- 02;
S1 -- C7;
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// Toluene ring
c7 -- C8; €8 -- C9; C9 -- Cle; Cl0 -- Cl1; Cl11 -- Cl2; Cl2 -- C7;
C10 -- Cl4;

// Dummy nodes for double bonds
node [shape=point, width=0, height=0];
dl [pos="0.43,0.25!"];

d2 [pos="0.43,-0.25!"];

d3 [pos="-0.43,0!"];

d4 [pos="2.93,0.25!"];

d5 [p0os="2.93,-0.25!"];

dé [pos="4.0,0!"];

d7 [pos="1.75,1.2!"1;

d8 [pos="1.75,-1.2!"];

d9 [pos="3.45,1.2!"];

// Position nodes

Cl [pos="0,0!"];

C2 [p0s="0.86,0.5!"];
C3 [p0s="0.86,-0.5!"];
C4 [pos="-0.86,0!"1;

C5 [pos="-0.43,0.75!"];
C6 [pos="-0.43,-0.75!"];
N1 [pos="1.5,0!"];

S1 [pos="2.5,0!"];

01 [pos="2.75,0.8!"1;
02 [pos="2.75,-0.8!"];
C7 [pos="3.5,0!"];

C8 [p0s="4.36,0.5!"1;
C9 [pos="4.36,-0.5!"1;
Cl0 [pos="5.22,0!'"1;
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Cll [pos="4.79,0.75!'"];
C12 [pos="4.79,-0.75!'"];
C13 [pos="-1.8,0!"];

03 [pos="-2.3,0.5!"];

04 [pos="-2.3,-0.5!"];
H1 [pos="1.5,0.5!"];

Cl4 [pos="6.22,0!"];

// Draw double bonds

C2 -- C5; C3 -- C6; C1 -- C4;

C8 -- Cl1; C9 -- C12; C7 -- C10;
S1 -- 01; S1 -- 02;

C13 -- 03;

}

Caption: 2D structure of 4-(4-Methylphenylsulfonamido)benzoic acid.

Synthesis and Purification

The synthesis of this compound is straightforward and high-yielding, typically accomplished via
a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl
chloride. This method is reliable and scalable for laboratory settings.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on
the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion serves as a good
leaving group, facilitating the formation of the sulfonamide bond.
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Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be self-
validating, yielding a high-purity product.[1]
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e Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzoic acid (1.0 mmol) and
p-toluenesulfonyl chloride (1.0 mmol).

o Expertise & Experience: Using equimolar amounts ensures efficient conversion without the
need to remove excess of either starting material, which can complicate purification.

¢ Solvent Addition: Add 20 mL of water to the mixture.

o Causality: Water serves as an inexpensive and environmentally benign solvent. While the
reactants have limited solubility, the reaction proceeds effectively in a stirred suspension.

e Reaction Execution: Stir the mixture vigorously at room temperature for 10 hours.

o Trustworthiness: A 10-hour reaction time ensures the reaction proceeds to completion.
Progress can be monitored by thin-layer chromatography (TLC) if desired.

e Product Isolation (Workup): Following the reaction period, slowly add concentrated
hydrochloric acid (HCI) to the solution until it is acidic.

o Causality: The initial product exists as a carboxylate salt. Acidification protonates this salt,
converting it to the free carboxylic acid, which is significantly less soluble in water and
precipitates out.

 Filtration: Stir the acidified mixture for 5 minutes, then collect the resulting precipitate by
filtration. Wash the solid with cold water to remove any remaining salts or HCI.

 Purification: Obtain block, colorless single crystals suitable for X-ray analysis by
recrystallizing the crude product from N,N-dimethylformamide (DMF).

o Expertise & Experience: DMF is an excellent high-boiling polar aprotic solvent for this
compound, allowing for the dissolution of the product upon heating and the formation of
well-defined crystals upon cooling. This process effectively removes trace impurities.

Structural Analysis and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized
compound and to understand its three-dimensional structure, which dictates its interactions and
potential function.
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Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. The reported spectrum for this
compound shows characteristic absorption bands:[1]

e 3423, 3198 cm~1: Strong, broad peaks corresponding to N-H and O-H stretching vibrations,
indicative of the sulfonamide and carboxylic acid groups.

e 1693 cm~1: A very strong absorption from the C=0 (carbonyl) stretch of the carboxylic acid.

e 1334, 1159 cm~1: Strong absorptions corresponding to the asymmetric and symmetric
stretching vibrations of the S=0O bonds in the sulfonyl group.

Single-Crystal X-ray Crystallography

Crystallographic analysis provides definitive proof of structure and reveals detailed
conformational information.[1] Studies on the N,N-dimethylformamide monosolvate of the title
compound reveal a folded conformation.

Table 2: Key Crystallographic Parameters

Parameter Value Significance

) Defines the folded, non-planar
C—S—N—C Torsion Angle -64.55° ]
conformation of the molecule.

Indicates the two aromatic
Benzene Ring Dihedral Angle 83.37° rings are oriented nearly

perpendicular to each other.

This distinct three-dimensional arrangement is stabilized by a network of intermolecular
hydrogen bonds. The carboxylic acid groups form O—H---O hydrogen bonds, while the
sulfonamide N-H group participates in N—H---O interactions, linking the molecules into chains
within the crystal lattice.[1] This conformation is critical for molecular recognition and could be a
key determinant in its binding to biological targets such as enzyme active sites.

Applications in Research and Drug Development
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The structural features of 4-(4-Methylphenylsulfonamido)benzoic acid make it a compound
of interest for several applications.

» Scaffold for Drug Design: As a member of the sulfonamide class, it serves as a potential
scaffold for developing novel therapeutic agents. Aromatic sulfonamides are known inhibitors
of various enzymes, and this compound provides a synthetic platform for creating derivatives
with tailored specificities.[2]

 Intermediate in Peptide Chemistry: The molecule can be viewed as a tosyl-protected version
of 4-aminobenzoic acid. The tosyl group is a robust protecting group for amines, widely used
in multi-step organic synthesis to prevent the amino group from participating in unwanted
side reactions.[1]

e Materials Science: The capacity for strong, directional hydrogen bonding makes this and
related molecules candidates for the design of supramolecular assemblies and crystalline
organic materials.

Conclusion

4-(4-Methylphenylsulfonamido)benzoic acid is a readily synthesizable and well-
characterized compound with a defined three-dimensional structure. Its combination of a
carboxylic acid, an aromatic core, and a sulfonamide group makes it a versatile tool for
professionals in medicinal chemistry, organic synthesis, and materials science. The reliable
synthetic protocol and detailed structural data presented in this guide provide a solid foundation
for its use in advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(4-Methylphenylsulfonamido)benzoic acid molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363175#4-4-methylphenylsulfonamido-benzoic-
acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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